molecular formula C9H7BrN2 B2356116 (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile CAS No. 748807-82-1

(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile

Cat. No.: B2356116
CAS No.: 748807-82-1
M. Wt: 223.073
InChI Key: AHDJAZMPXGPTEA-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile: is an organic compound that belongs to the class of nitriles It features a bromophenyl group attached to an amino-substituted prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by an amination step. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Catalyst: Ammonium acetate or piperidine

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate
  • Reduction: Lithium aluminum hydride, sodium borohydride
  • Substitution: Sodium hydroxide, alkoxides, amines

Major Products Formed:

  • Oxidation: Corresponding oxides or hydroxylated derivatives
  • Reduction: Amines or alcohols
  • Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry: In chemistry, (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized organic molecules.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for the development of bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may be used in the synthesis of compounds with anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amino and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

  • (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile
  • (2E)-3-amino-3-(4-fluorophenyl)prop-2-enenitrile
  • (2E)-3-amino-3-(4-methylphenyl)prop-2-enenitrile

Comparison: Compared to its analogs, (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity and specificity.

Biological Activity

(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile, also known as 3-amino-3-(4-bromophenyl)acrylonitrile, is a compound of significant interest in medicinal and biological chemistry due to its structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features an amino group, a bromophenyl moiety, and a nitrile group. These functional groups contribute to its reactivity and ability to interact with various biological targets.

PropertyValue
Molecular FormulaC10H8BrN
Molecular Weight224.08 g/mol
CAS Number1416438-31-7
Melting PointNot extensively documented
SolubilityModerate in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The amino group enhances binding affinity, while the bromine atom can participate in halogen bonding, influencing the compound's specificity and activity against various biological targets. This compound has been studied for its potential role as an enzyme inhibitor and receptor modulator, making it a candidate for drug development.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural features allow it to form hydrogen bonds and other interactions with target enzymes, potentially modulating their activity. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on specific enzyme pathways involved in inflammation and cancer progression.

2. Anticancer Potential

The compound has been explored for its anticancer properties. A study highlighted the development of a series of 2-phenylacrylonitriles targeting the aryl hydrocarbon receptor (AhR), which has shown selective activity against cancerous cell lines while sparing normal cells . The presence of the bromine substituent may enhance the selectivity and efficacy of such compounds in targeting cancer cells.

3. Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Its ability to disrupt microbial cell function through interaction with specific receptors or enzymes could lead to potential applications in treating infections.

Comparative Analysis

When compared to similar compounds, such as (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile and (2E)-3-amino-3-(4-fluorophenyl)prop-2-enenitrile, the unique presence of the bromine atom in this compound enhances its reactivity and biological activity. The bromine atom's ability to participate in non-covalent interactions can significantly influence the compound's binding affinity and specificity for biological targets.

Case Studies

  • Inhibition of NLRP3 Inflammasome : A study demonstrated that compounds similar in structure to this compound could inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases . This suggests potential therapeutic applications for managing conditions characterized by excessive inflammation.
  • QSAR Modeling : Quantitative structure–activity relationship (QSAR) models have been developed for related compounds targeting AhR pathways, providing insights into how modifications in structure could enhance biological activity against cancer cell lines . Such models can be instrumental in guiding future synthetic efforts for optimizing the efficacy of this compound.

Properties

IUPAC Name

(E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDJAZMPXGPTEA-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C#N)/N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An oven dried flask was charged with 300 mL of tetrahydrofuran and diisopropylamine (31.4 mL, 223 mmol) and cooled to 0° C. under nitrogen. To the reaction mixture was then added butyl lithium (2.5 M in hexanes) (79.1 mL, 198 mmol) slowly by syringe over 10 minutes. The reaction mixture was then allowed to stir at 0° C. for 20 minutes. The reaction mixture was then cooled to −78° C. and acetonitrile (10.8 mL, 206 mmol) was added slowly over 5 minutes. The reaction mixture was allowed to stir for 10 minutes before 4-bromobenzonitrile (30.0 g, 165 mmol) was added as a solution in 100 mL of tetrahydrofuran over 10 minutes. The reaction mixture was allowed to proceed at −78° C. for an additional 10 minutes before being allowed to slowly warm to ambient temperature and proceed overnight. The reaction mixture was cooled to 0° C. and 200 mL of water was slowly added. The reaction mixture was stirred for 10 minutes and the solids were collected by means of vacuum filtration and dried under high vacuum. The solids were suspended in dichloromethane and the resulting solids were collected by means of vacuum filtration to obtain 3-amino-3-(4-bromophenyl)acrylonitrile (34.2 g, 153 mmol, 93.0% yield). MS (apci) m/z=222.0 (M−H).
Quantity
79.1 mL
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
31.4 mL
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.